molecular formula C8H7FO3 B1585744 Methyl 2-fluoro-6-hydroxybenzoate CAS No. 72373-81-0

Methyl 2-fluoro-6-hydroxybenzoate

Cat. No. B1585744
CAS RN: 72373-81-0
M. Wt: 170.14 g/mol
InChI Key: ZSIIFQFGYNHHOP-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-6-hydroxybenzoate, also known as methyl 6-fluorosalicylate and 3-fluoro-2-(methoxycarbonyl)phenol, is a compound with the molecular weight of 170.14 . It is a useful compound that can be applied in a variety of reactions .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-fluoro-6-hydroxybenzoic acid with methanol and sulfuric acid at 60°C for 45 hours . The reaction mixture is then concentrated under vacuum, and the resulting oil is cooled to 20°C . The product is then extracted into the organic layer using water and ethyl acetate .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a fluorine atom, a hydroxyl group, and a methoxycarbonyl group .

Scientific Research Applications

Chemical Structure Analysis

Methyl 4-hydroxybenzoate, a related compound to Methyl 2-fluoro-6-hydroxybenzoate, has been extensively studied for its chemical properties. A study by Sharfalddin et al. (2020) conducted a detailed analysis of its crystal structure and performed Hirshfeld surface analysis to determine intermolecular interactions. Computational calculations using quantum mechanical methods provided insights into its chemical quantum parameters (Sharfalddin et al., 2020).

Environmental Degradation Studies

Research by Londry and Fedorak (1993) explored the degradation of fluorinated compounds like 6-Fluoro-3-methylphenol, chemically related to this compound. They investigated its transformation in a methanogenic consortium, providing insights into environmental degradation pathways of such compounds (Londry & Fedorak, 1993).

Fluorescent Sensor Development

Ye et al. (2014) developed a fluorogenic chemosensor using a compound structurally similar to this compound. This sensor exhibited high selectivity and sensitivity toward aluminum ions, demonstrating the potential of such compounds in developing sensitive detection tools for metal ions (Ye et al., 2014).

Pharmaceutical Applications

The study of fluorinated 2-arylbenzothiazoles by Wang et al. (2006), which are structurally related to this compound, revealed their potential as antitumor drugs. The research focused on their use as novel probes for imaging tyrosine kinase in cancers through positron emission tomography (PET) (Wang et al., 2006).

Photodegradation Research

Gmurek et al. (2015) examined the photodegradation of parabens, closely related to this compound. Their research provides insights into the photolytic and oxidative degradation processes of such compounds, which is relevant for understanding the environmental fate of these chemicals (Gmurek et al., 2015).

Safety and Hazards

Methyl 2-fluoro-6-hydroxybenzoate is classified as a substance that may cause respiratory tract irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing vapours and contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 2-fluoro-6-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIIFQFGYNHHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379545
Record name methyl 2-fluoro-6-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72373-81-0
Record name methyl 2-fluoro-6-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-fluoro-6-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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